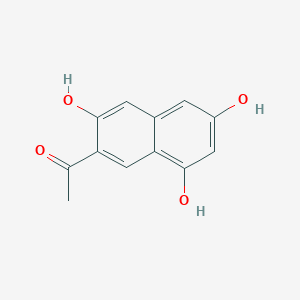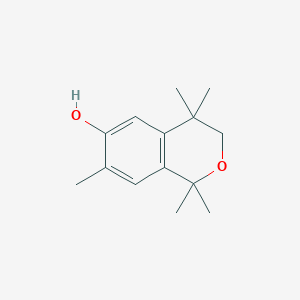
5-Bromo-1,6-dimethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,6-dimethyl-1H-indole: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological and pharmacological activities, making them important in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,6-dimethyl-1H-indole can be achieved through several methods. One common approach involves the bromination of 1,6-dimethyl-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1,6-dimethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce oxidized indole derivatives .
Applications De Recherche Scientifique
Chemistry: 5-Bromo-1,6-dimethyl-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as anticancer, antimicrobial, and anti-inflammatory activities. They are studied for their ability to interact with various biological targets and pathways .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of 5-Bromo-1,6-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromine and methyl groups enhance its binding affinity to certain receptors and enzymes, leading to various biological effects. For example, indole derivatives are known to interact with G-protein-coupled receptors (GPCRs) and other cellular targets, modulating signaling pathways and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
- 5-Bromo-1-methyl-1H-indole
- 5-Bromo-1,3-dimethyl-1H-indole
- 5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Comparison: 5-Bromo-1,6-dimethyl-1H-indole is unique due to the presence of two methyl groups at positions 1 and 6, which can influence its reactivity and biological activity compared to other similar compounds. The specific substitution pattern can affect its binding affinity, selectivity, and overall pharmacological profile .
Propriétés
Formule moléculaire |
C10H10BrN |
|---|---|
Poids moléculaire |
224.10 g/mol |
Nom IUPAC |
5-bromo-1,6-dimethylindole |
InChI |
InChI=1S/C10H10BrN/c1-7-5-10-8(6-9(7)11)3-4-12(10)2/h3-6H,1-2H3 |
Clé InChI |
FHWCELXJZAJUFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CN2C)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11885749.png)




![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)

![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)





![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)
